2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial intermediate in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-methoxybenzyl alcohol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis follows similar principles but is optimized for larger quantities. Continuous flow reactors may be used to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It undergoes transmetalation with palladium catalysts to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form boronic acids or esters.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Such as palladium acetate or palladium chloride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran, ethanol, or water.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids/Esters: Formed through oxidation.
Scientific Research Applications
2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:
Organic Synthesis: As a building block for complex molecules.
Medicinal Chemistry: For the synthesis of pharmaceuticals.
Material Science: In the development of polymers and advanced materials.
Biological Studies: As a probe in biochemical assays.
Mechanism of Action
The compound exerts its effects primarily through the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. The mechanism involves:
Oxidative Addition: The palladium catalyst forms a complex with the halide substrate.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The final product is released, regenerating the palladium catalyst.
Comparison with Similar Compounds
- Phenylboronic Acid
- 4,4,5,5-Tetramethyl-2-(phenylmethyl)-1,3,2-dioxaborolane
- 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness: 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its methoxy group, which can influence the electronic properties and reactivity of the compound, making it particularly useful in specific synthetic applications.
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)10-11-7-6-8-12(9-11)16-5/h6-9H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWMYAHTUICUAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465147 | |
Record name | 2-[(3-Methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
797762-23-3 | |
Record name | 2-[(3-Methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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